BenchChemオンラインストアへようこそ!

Troglitazone

PPARγ agonist nuclear receptor pharmacology type 2 diabetes

Troglitazone is the irreplaceable positive control for DILI screening and mitochondrial toxicity assays—cannot be substituted by rosiglitazone or pioglitazone. Its unique α-tocopherol moiety confers antioxidant properties absent in other TZDs, while robust MPT induction at therapeutic concentrations (3–6× higher cytotoxicity vs other TZDs in HuH-7 cells) makes it essential for hepatotoxicity modeling. Use at 25–100 μM for cytotoxicity, 10–50 μM for mitochondrial studies. EC50: 550 nM (human PPARγ). Validated reference for AMPK signaling, PPARγ SAR, and coregulator recruitment studies. ≥98% purity.

Molecular Formula C24H27NO5S
Molecular Weight 441.5 g/mol
CAS No. 97322-87-7
Cat. No. B1681588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroglitazone
CAS97322-87-7
Synonyms5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione) - T
CS 045
CS-045
CS045
Prelay
Rezulin
troglitazone
Molecular FormulaC24H27NO5S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C
InChIInChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
InChIKeyGXPHKUHSUJUWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Troglitazone (CAS 97322-87-7): A First-Generation PPARγ Agonist for Metabolic Research and Hepatotoxicity Studies


Troglitazone (Rezulin) is the prototypical thiazolidinedione (TZD) class PPARγ agonist, originally approved for type 2 diabetes mellitus but withdrawn from clinical use due to idiosyncratic hepatotoxicity [1]. It serves as the historical benchmark against which subsequent TZDs (e.g., rosiglitazone, pioglitazone) are evaluated for both on-target PPARγ activation and off-target mitochondrial toxicity. Troglitazone exhibits a unique structural feature—an α-tocopherol (vitamin E) moiety—absent in later-generation TZDs, which is hypothesized to contribute to its distinct pharmacological and toxicological profile [2].

Troglitazone vs. Rosiglitazone and Pioglitazone: Why In-Class Substitution Compromises Research Reproducibility


Despite sharing a common TZD core and PPARγ agonist mechanism, troglitazone cannot be substituted by rosiglitazone or pioglitazone in experimental systems due to fundamental differences in (i) mitochondrial toxicity liability and mechanism, (ii) AMPK signaling modulation, and (iii) PPARγ binding conformation [1]. Troglitazone uniquely induces mitochondrial permeability transition (MPT) at therapeutically relevant concentrations, whereas rosiglitazone and pioglitazone exert minimal mitochondrial effects—a distinction critical for hepatotoxicity modeling and off-target pathway elucidation [2]. Furthermore, the vitamin E moiety of troglitazone confers antioxidant properties absent in other TZDs, complicating interpretation of studies where PPARγ-independent effects are under investigation [3].

Troglitazone (CAS 97322-87-7) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Rosiglitazone and Pioglitazone


PPARγ Transactivation Potency: Troglitazone Exhibits 9.2-Fold Lower Potency than Rosiglitazone in Human Receptor Assays

Troglitazone activates human PPARγ with an EC50 of 550 nM in cell-based transactivation assays, compared to rosiglitazone's EC50 of 60 nM under comparable conditions . This 9.2-fold difference in potency is consistent across multiple independent studies [1]. Pioglitazone exhibits intermediate potency (EC50 ~300-500 nM) but, unlike troglitazone, displays measurable PPARα activity at higher concentrations [2].

PPARγ agonist nuclear receptor pharmacology type 2 diabetes

Hepatocellular Cytotoxicity: Troglitazone Demonstrates 3.1-Fold Greater Toxicity than Pioglitazone and 6.5-Fold Greater than Rosiglitazone in HuH-7 Cells

In MTT cytotoxicity assays using HuH-7 human hepatoma cells, troglitazone exhibited an IC50 of 25.9 ± 1.8 μM, whereas rosiglitazone required >168.9 ± 30.0 μM and pioglitazone >79.4 ± 13.5 μM to achieve 50% cell viability reduction [1]. This represents a >6.5-fold higher cytotoxicity versus rosiglitazone and a >3.1-fold higher cytotoxicity versus pioglitazone [2].

hepatotoxicity drug-induced liver injury mitochondrial toxicity

Mitochondrial Permeability Transition Induction: Troglitazone Uniquely Opens MPT Pores Whereas Rosiglitazone and Pioglitazone Show Minimal Effect

In isolated mouse liver mitochondria energized with succinate and Ca2+, troglitazone induced robust mitochondrial swelling—a hallmark of mitochondrial permeability transition (MPT) pore opening—whereas rosiglitazone and pioglitazone had little effect on these mitochondrial functions under identical conditions [1]. The troglitazone-induced swelling was partially inhibited by cyclosporin A, confirming MPT involvement [2]. Ciglitazone, another early TZD, produced similar MPT induction, suggesting a subclass-specific mitochondrial liability [3].

mitochondrial dysfunction permeability transition pore hepatotoxicity mechanism

AMPK Activation: Troglitazone Produces Significantly Greater AMPK Phosphorylation than Rosiglitazone or Pioglitazone in HepG2 Hepatocytes

In HepG2 human hepatoma cells, troglitazone treatment increased AMPK phosphorylation at both the activating Thr172 site and the inhibitory Ser485 site in a dose- and time-dependent manner [1]. Under identical experimental conditions, rosiglitazone and pioglitazone induced only minor increases in AMPK Ser485 phosphorylation and AMPK activity, with effects described as 'significantly less than those of troglitazone' [2].

AMPK signaling metabolic regulation PPARγ-independent effects

PPARγ Subtype Selectivity: Troglitazone Demonstrates No Activity at PPARα or PPARδ up to 10 μM

In transactivation assays, troglitazone is selective for PPARγ over PPARα and PPARδ, displaying no activity at the α and δ subtypes at concentrations up to 10 μM . This selectivity profile contrasts with pioglitazone, which exhibits partial PPARα agonist activity at higher concentrations, and with rosiglitazone, which is also highly PPARγ-selective but with 9-fold higher potency [1].

nuclear receptor selectivity off-target profiling PPAR pharmacology

Troglitazone (CAS 97322-87-7): Validated Research Applications and Industrial Use Cases


Positive Control for Drug-Induced Liver Injury (DILI) Screening and Mechanistic Hepatotoxicity Studies

Troglitazone is the established positive control compound for in vitro DILI screening assays and mitochondrial toxicity studies. Its robust MPT induction (demonstrated in isolated mitochondria) and 3- to 6-fold higher cytotoxicity versus rosiglitazone/pioglitazone in HuH-7 cells [1] make it an essential reference for: (i) validating new hepatotoxicity screening platforms, (ii) benchmarking the hepatotoxic potential of novel compounds, and (iii) investigating mitochondrial mechanisms of idiosyncratic drug reactions [2]. Researchers should use troglitazone at concentrations of 25-100 μM for acute cytotoxicity assays and 10-50 μM for mitochondrial function assessments [3].

Investigating PPARγ-Independent AMPK Signaling and Metabolic Effects

Given that troglitazone induces significantly greater AMPK phosphorylation (both Thr172 and Ser485) than rosiglitazone or pioglitazone in HepG2 cells [1], it is the preferred TZD for studies examining PPARγ-independent metabolic effects mediated by AMPK. This includes research on hepatic glucose production, lipid metabolism regulation, and cross-talk between PPARγ and AMPK pathways [2]. Experimental design should include rosiglitazone as a comparator to delineate PPARγ-dependent versus AMPK-mediated effects.

Reference Standard for Thiazolidinedione Structure-Activity Relationship (SAR) and Toxicophore Identification

Troglitazone serves as the critical reference compound for TZD SAR studies aimed at understanding the structural determinants of hepatotoxicity. Its unique α-tocopherol moiety and chroman ring system distinguish it from rosiglitazone (aminopyridyl side chain) and pioglitazone (ethoxy-linked pyridyl ethyl group) [1]. Comparative studies using troglitazone, rosiglitazone, and pioglitazone enable identification of toxicophores responsible for mitochondrial dysfunction and MPT induction [2]. This application is particularly relevant for medicinal chemistry programs developing safer PPARγ agonists or dual PPARα/γ agonists.

Validated Positive Control for PPARγ Transactivation Assays and Receptor Binding Studies

With well-characterized EC50 values of 550 nM (human) and 780 nM (murine) in PPARγ transactivation assays and no activity at PPARα or PPARδ up to 10 μM [1], troglitazone is a validated reference agonist for PPARγ functional assays. It is particularly useful when a lower-potency reference is required to avoid receptor saturation or when comparing novel agonists against a historical benchmark compound. Its distinct binding conformation compared to rosiglitazone—as demonstrated by limited protease digestion studies [2]—also makes it valuable for investigating ligand-induced PPARγ conformational changes and coregulator recruitment patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Troglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.